molecular formula C15H13NO5 B1633175 Methyl 2-[(4-nitrobenzyl)oxy]benzoate CAS No. 52803-89-1

Methyl 2-[(4-nitrobenzyl)oxy]benzoate

Cat. No. B1633175
CAS RN: 52803-89-1
M. Wt: 287.27 g/mol
InChI Key: AOKPPMQMPLOYHC-UHFFFAOYSA-N
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Description

“Methyl 2-[(4-nitrobenzyl)oxy]benzoate” is a unique chemical compound with the empirical formula C15H13NO5 . It has a molecular weight of 287.27 . The compound is typically in solid form .


Molecular Structure Analysis

The SMILES string representation of the molecule is COC(C1=C(C=CC=C1)OCC2=CC=C(C=C2)N+[O-])=O . This provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-[(4-nitrobenzyl)oxy]benzoate” is a solid compound . It has a molecular weight of 287.27 . The compound’s exact mass and monoisotopic mass are 287.07937252 g/mol . It has a complexity of 352 .

Scientific Research Applications

Photocatalytic Oxidation

Methyl 2-[(4-nitrobenzyl)oxy]benzoate and its derivatives have been studied for their efficacy in selective photocatalytic oxidation processes. Research by Higashimoto et al. (2009) demonstrated the high conversion and selectivity of benzyl alcohol and its derivatives, including 4-nitrobenzyl alcohol, into corresponding aldehydes using a TiO2 photocatalyst under an O2 atmosphere. This process, facilitated by both UV-light and visible light irradiation, highlights the compound's role in enhancing photocatalytic oxidation reactions (Higashimoto et al., 2009).

Nucleoside Transport Inhibition

In the medical chemistry domain, derivatives of Methyl 2-[(4-nitrobenzyl)oxy]benzoate have been investigated for their potential in inhibiting nucleoside transport. Tromp et al. (2004) explored new analogues of 4-nitrobenzylthioinosine, aiming to reduce polarity and enhance oral absorption and CNS penetration. This study sheds light on the compound's applicability in developing inhibitors with improved pharmacokinetic properties (Tromp et al., 2004).

Photopolymerization Initiators

The compound's utility extends to materials science, particularly in photopolymerization processes. Guillaneuf et al. (2010) introduced an alkoxyamine bearing a chromophore group linked to the aminoxyl function, showcasing the compound's efficiency as a photoiniferter. This research underlines the compound's potential in nitroxide-mediated photopolymerization, presenting a pathway for creating polymers with tailored properties (Guillaneuf et al., 2010).

Optical Storage Materials

Explorations into optical storage materials have also benefited from Methyl 2-[(4-nitrobenzyl)oxy]benzoate derivatives. Meng et al. (1996) copolymerized nitrophenyl derivatives to study photoinduced birefringence, suggesting the compound's role in developing advanced optical storage solutions (Meng et al., 1996).

Corrosion Inhibition

In the field of corrosion science, derivatives of Methyl 2-[(4-nitrobenzyl)oxy]benzoate have been synthesized to act as corrosion inhibitors for mild steel. Singh and Quraishi (2016) evaluated novel Schiff’s Bases, demonstrating the compound's effectiveness in significantly reducing corrosion, highlighting its potential in industrial applications (Singh & Quraishi, 2016).

Safety And Hazards

The compound is classified as an eye damager (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound should be handled with appropriate safety measures.

properties

IUPAC Name

methyl 2-[(4-nitrophenyl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-15(17)13-4-2-3-5-14(13)21-10-11-6-8-12(9-7-11)16(18)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKPPMQMPLOYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(4-nitrobenzyl)oxy]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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